Lascufloxacin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lascufloxacin, also known as KRP-AM-1977, is a potent antibacterial drug candidate. Lascufloxacin showed a broad spectrum of activity against various clinical isolates. Especially, lascufloxacin showed the most potent activity against gram-positive bacteria among the quinolones tested. Furthermore, lascufloxacin showed incomplete cross-resistance against existing quinolone-resistant strains. Enzymatic analysis indicated that lascufloxacin showed potent inhibitory activity against both wild-type and mutated target enzymes. Lascufloxacin may be useful in treating infections caused by various pathogens, including quinolone-resistant strains.
Applications De Recherche Scientifique
1. Antibacterial Agent for Respiratory and ENT Infections
Lascufloxacin hydrochloride is a novel 8-methoxy fluoroquinolone antibacterial agent effective for treating respiratory tract and ear, nose, and throat (ENT) infections, including community-acquired pneumonia and otorhinolaryngological infections. Its unique pharmacophore structure makes it suitable against fluoroquinolone-resistant strains of major pathogens infecting the respiratory tract. It is particularly effective against a range of bacteria such as Staphylococcus, Streptococcus, Pneumococcus, and others (Thakare, Singh, Dasgupta, & Chopra, 2020).
2. Treatment of Nursing and Healthcare Associated Pneumonia
Lascufloxacin hydrochloride shows potential in treating nursing and healthcare associated pneumonia (NHCAP). A single-arm, open-label clinical trial indicated its efficacy and safety in treating NHCAP, suggesting its potential as a therapeutic option for this type of pneumonia (Hosogaya et al., 2023).
3. Broad Spectrum Activity Against Clinical Isolates
In vitro studies have demonstrated that lascufloxacin exhibits a broad spectrum of activity against various clinical isolates, showing potent activity against Gram-positive bacteria and incomplete cross-resistance against existing quinolone-resistant strains (Kishii, Yamaguchi, & Takei, 2017).
4. Intrapulmonary Pharmacokinetics
A study investigating the intrapulmonary penetration of lascufloxacin in humans showed rapid distribution to the epithelial lining fluid and alveolar macrophages, with drug levels exceeding the MIC90 values for common respiratory pathogens (Furuie et al., 2018).
5. Potent Activity Against Anaerobes and Streptococcus anginosus Group
Lascufloxacin has shown potent and broad antibacterial activities against clinical isolates of anaerobes and Streptococcus anginosus group, surpassing the efficacy of existing quinolones (Yamagishi, Matsukawa, Suematsu, & Mikamo, 2018).
6. Efficacy in Pneumonia Mixed-Infection Models
A study on lascufloxacin's efficacy in a neutropenic mice pneumonia mixed-infection model with Streptococcus pneumoniae and Prevotella intermedia indicated enhanced efficacy in both single and mixed-infection models, supporting its clinical utility for pneumonia treatment (Hagihara et al., 2021).
Propriétés
Numéro CAS |
1433857-09-0 |
---|---|
Nom du produit |
Lascufloxacin hydrochloride |
Formule moléculaire |
C21H25ClF3N3O4 |
Poids moléculaire |
475.89 |
Nom IUPAC |
7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
InChI |
InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1 |
Clé InChI |
YQHZQIJEMFMUGH-DFIJPDEKSA-N |
SMILES |
O=C(C1=CN(CCF)C2=C(C=C(F)C(N3C[C@H](CNC4CC4)[C@H](F)C3)=C2OC)C1=O)O.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lascufloxacin hydrochloride; Lascufloxacin HCl; KRP-AM1977; KRP-AM-1977; KRP-AM 1977; KRP-AM1977X; KRP-AM1977Y; Lascufloxacin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.